molecular formula C24H28O5S B2704485 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904450-32-4

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No. B2704485
CAS RN: 904450-32-4
M. Wt: 428.54
InChI Key: TWCWQFAUVOTACO-UHFFFAOYSA-N
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Description

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, also known as DTTBMS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of chromenone derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Domino Friedel-Crafts Acylation/Annulation Synthesis

Radha Bam and Wesley A. Chalifoux (2018) developed a highly regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives using a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence. This process allows the synthesis of a variety of chromen-4-one derivatives with up to 93% yield under relatively mild conditions, highlighting the synthetic utility of chromen-2-one derivatives in organic synthesis (Bam & Chalifoux, 2018).

Dual Chemosensor for Metal Ions

Ankita Roy et al. (2019) reported the synthesis of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions, exhibiting distinctly separated excitation and emission wavelengths. The sensor's fluorescence intensity increases significantly in the presence of these ions, demonstrating the potential of chromen-2-one derivatives in sensor applications (Roy et al., 2019).

Catalytic Activities in Alcohol Oxidation

S. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes from 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde, which acted as efficient and selective catalysts for the oxidation of alcohols. This study illustrates the catalytic capabilities of chromen-2-one derivatives and their potential in facilitating chemical transformations (Hazra et al., 2015).

Facile Acid-catalyzed Condensation

Suven Das et al. (2004) explored the acid-catalyzed condensation of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone with various phenols and methoxyaromatic systems, leading to the production of 2-aryl/alkyl-2,2'-biindan-1,1',3,3'-tetrones. This method highlights the chemical reactivity and application of chromen-2-one derivatives in synthesizing complex organic molecules (Das et al., 2004).

properties

IUPAC Name

6,8-ditert-butyl-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O5S/c1-23(2,3)16-12-15-13-20(22(25)29-21(15)19(14-16)24(4,5)6)30(26,27)18-10-8-17(28-7)9-11-18/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWQFAUVOTACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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